1-(Thiophen-3-yl)hexan-1-amine
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Overview
Description
1-(Thiophen-3-yl)hexan-1-amine is an organic compound featuring a thiophene ring attached to a hexyl chain with an amine group at the terminal position. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)hexan-1-amine can be synthesized through various methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with hexylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The thiophene ring can be hydrogenated under catalytic conditions to form tetrahydrothiophene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive thiophene compounds.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with a formyl group at the 2-position.
Thiophene-3-carboxylic acid: A thiophene derivative with a carboxyl group at the 3-position.
Thiophene-2-amine: A thiophene derivative with an amine group at the 2-position.
Uniqueness: 1-(Thiophen-3-yl)hexan-1-amine is unique due to the presence of a hexyl chain, which imparts distinct physicochemical properties compared to other thiophene derivatives. The hexyl chain increases the compound’s hydrophobicity and can influence its solubility and interaction with biological membranes.
Properties
IUPAC Name |
1-thiophen-3-ylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-5-10(11)9-6-7-12-8-9/h6-8,10H,2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIPAJWECKSKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CSC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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